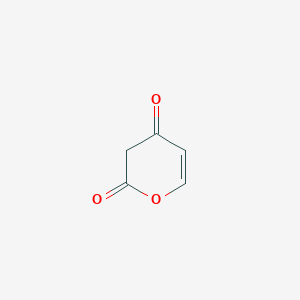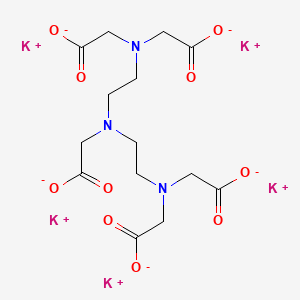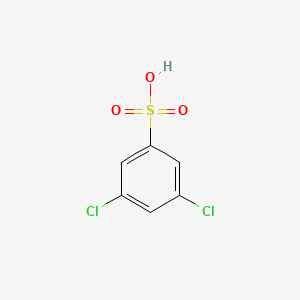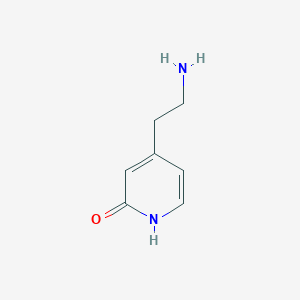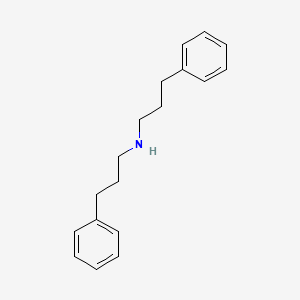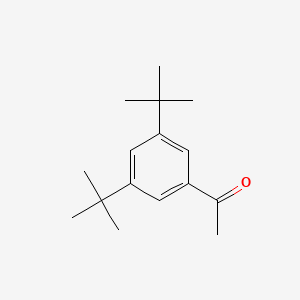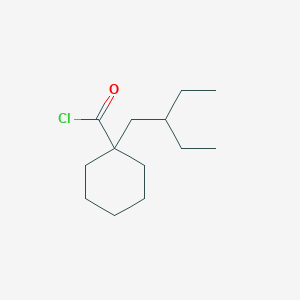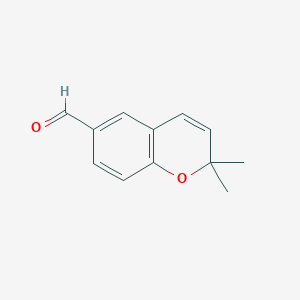
3-(ピロリジン-3-イルオキシ)ピリジン
概要
説明
3-(3-ピロリジニルオキシ)ピリジン: は、以下のIUPAC名を持つ化学化合物です: 3-(ピロリジン-3-イルオキシ)ピリジン 。分子式はC₉H₁₂N₂O です。この化合物は、分子量237.13 g/mol の二塩酸塩として存在します .
2. 製法
合成経路::- 1つの合成経路は、3-クロロピリジン とピロリジン を塩基の存在下で反応させ、続いて加水分解して目的の化合物を得ることを含みます .
- 別の方法は、2-(ピロリジン-3-イルオキシ)ピリジン を中間体として使用し、これは3-クロロ-2-(ピロリジン-3-イルオキシ)ピリジン または3-ピロリジノール から合成できます。
工業生産:: 工業規模の製造方法は広く文書化されていませんが、研究室では上記で述べた合成経路がよく使用されます。
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: May have applications in drug discovery.
Industry: Employed in the development of functional materials.
Safety and Hazards
The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Therefore, it is recommended to handle 3-(Pyrrolidin-3-yloxy)pyridine with appropriate safety measures.
将来の方向性
生化学分析
Biochemical Properties
It is known that pyrrolidine derivatives can exhibit a broad spectrum of pharmacological properties These properties could potentially be influenced by the pyridine moiety present in 3-(Pyrrolidin-3-yloxy)pyridine
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes::
- One synthetic route involves the reaction of 3-chloropyridine with pyrrolidine in the presence of a base, followed by hydrolysis to yield the desired compound .
- Another method utilizes 2-(pyrrolidin-3-yloxy)pyridine as an intermediate, which can be synthesized from 3-chloro-2-(pyrrolidin-3-yloxy)pyridine or 3-pyrrolidinol .
Industrial Production:: Industrial-scale production methods are not widely documented, but research laboratories often employ the synthetic routes mentioned above.
化学反応の分析
反応性::
3-(3-ピロリジニルオキシ)ピリジン: は、以下のものを含むさまざまな反応を起こす可能性があります:
一般的な試薬と条件:
主要な生成物:
4. 科学研究への応用
化学: 有機合成におけるビルディングブロックとして使用されます。
生物学: 生物活性化合物の可能性について調査されています。
医学: 創薬に適用できる可能性があります。
産業: 機能性材料の開発に利用されています。
作用機序
作用機序の正確な詳細は、現在も研究中です。 特定の分子標的または経路と相互作用し、生物学的プロセスに影響を与えている可能性があります。
6. 類似の化合物との比較
2-(ピロリジン-3-イルオキシ)ピリジン: および3-クロロ-2-(ピロリジン-3-イルオキシ)ピリジン は構造的に関連しています。
類似化合物との比較
2-(Pyrrolidin-3-yloxy)pyridine: and 3-chloro-2-(pyrrolidin-3-yloxy)pyridine are structurally related.
3-Pyrrolidinol: shares similarities but lacks the pyridine ring.
特性
IUPAC Name |
3-pyrrolidin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWKRPJLVIHGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436225 | |
| Record name | 3-(pyrrolidin-3-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224818-27-3 | |
| Record name | 3-(pyrrolidin-3-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
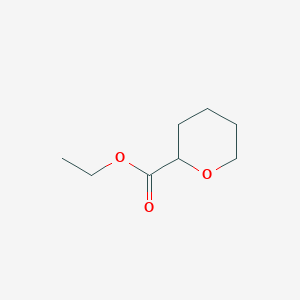
![4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one](/img/structure/B1609948.png)
